Navigating the Landscape of Substituted Nitroanilines: A Technical Guide to 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
Navigating the Landscape of Substituted Nitroanilines: A Technical Guide to 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1280786-89-1
This technical guide provides a comprehensive overview of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, a substituted nitroaniline of interest in synthetic chemistry and potential drug discovery applications. Due to the limited availability of specific experimental data for this compound, this document leverages information from closely related analogues to infer its chemical properties, potential synthetic routes, and safety considerations.
Core Physicochemical and Safety Data
Quantitative data for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline and its parent compound, 4-Bromo-2-nitroaniline, are summarized below for comparative analysis. This information is crucial for handling, characterization, and experimental design.
| Property | 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline | 4-Bromo-2-nitroaniline |
| CAS Number | 1280786-89-1[1] | 875-51-4 |
| Molecular Formula | C12H17BrN2O3[1] | C6H5BrN2O2 |
| Molecular Weight | 317.2 g/mol [1] | 217.02 g/mol |
| Purity | ≥97% | ≥97% |
| Storage Conditions | Room temperature | Room temperature |
Safety and Handling:
| Hazard Category | Recommendations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |
| Handling | Use only in a well-ventilated area. Avoid breathing dust/fumes. |
Postulated Synthesis and Experimental Workflow
Detailed experimental protocols for the synthesis of 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline are not publicly documented. However, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles and known reactions for similar molecules. The synthesis would likely involve a multi-step process starting from a commercially available substituted aniline.
A logical workflow for the synthesis and characterization of this compound is outlined below.
Potential Applications in Drug Discovery: A Conceptual Framework
Substituted nitroanilines are versatile intermediates in the synthesis of various heterocyclic compounds with potential biological activity. While no specific biological data exists for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, its structural motifs suggest potential avenues for investigation in drug discovery programs.
The nitro group can serve as a precursor for an amino group via reduction, which then opens up a wide array of possible chemical transformations to build more complex molecular architectures.
Detailed Methodologies for Key Experiments (Based on Analogues)
The following experimental protocols are adapted from literature procedures for the synthesis and characterization of structurally related nitroanilines and serve as a starting point for the development of specific methods for 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline.
1. General Procedure for N-Alkylation of a Substituted Nitroaniline:
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Materials: Substituted nitroaniline (1 eq.), appropriate butyl halide (e.g., 1-bromobutane, 1.2 eq.), a suitable base (e.g., potassium carbonate, 2 eq.), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).
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Protocol:
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Dissolve the substituted nitroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add the base to the solution and stir for 15-30 minutes at room temperature.
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Add the butyl halide dropwise to the reaction mixture.
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Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
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2. Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.
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Infrared (IR) Spectroscopy: IR spectra should be recorded on an FTIR spectrometer. The presence of characteristic absorption bands for the N-H (if any), C-H, C=C (aromatic), and NO₂ functional groups should be confirmed.
Disclaimer: The information provided in this technical guide is intended for use by qualified professionals. The synthesis and handling of this chemical should only be performed by individuals trained in experimental chemistry and with appropriate safety measures in place. The experimental protocols are illustrative and may require optimization for the specific target compound.
